molecular formula C22H28O6 B569140 Piperenone CAS No. 57625-31-7

Piperenone

Cat. No. B569140
CAS RN: 57625-31-7
M. Wt: 388.46
InChI Key: IYGFCSHMPLAHTK-WBBCYVCWSA-N
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Description

Piperenone is a compound that can be isolated from M. lilijporu . It is classified under Phenylpropanoids and Lignans . Its molecular formula is C22H28O6 and it has a molecular weight of 388.45 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 388.45 and a density of 1.2±0.1 g/cm3 . Its boiling point is 497.7±45.0 °C at 760 mmHg . The exact mass of this compound is 388.188599 and it has a LogP value of 3.60 .

Scientific Research Applications

  • Chemical Structure and Antifeeding Properties : Piperenone, identified as a new neolignan, was isolated from Piper futokadzura Sieb, et Zucc. It was shown to be an insect antifeeding substance with a specific chemical structure (Matsui & Munakata, 1976).

  • Anti-inflammatory and Anti-arthritic Effects : Piperine, a component of black pepper extract, demonstrated anti-inflammatory, nociceptive, and antiarthritic effects in human interleukin 1β-stimulated fibroblast-like synoviocytes and rat arthritis models. This suggests its potential as a pharmaceutical or dietary supplement for arthritis treatment (Bang et al., 2009).

  • Cyclohexanes from Piper Cubeb : Research on Piper cubeb yielded new oxygenated cyclohexanes, including piperenol C and piperenol A-triacetate, and rare neolignans like kadsurin A and this compound (Koul et al., 1996).

  • Antinociceptive, Anti-inflammatory, and Gastric Antiulcer Activities : Essential oils from Piper aleyreanum showed significant antinociceptive and anti-inflammatory actions and gastroprotective effects, supporting its use in traditional medicine (Lima et al., 2012).

  • Inhibition of Head and Neck Squamous Cell Carcinoma : Piperlongumine, an alkaloid from long pepper, inhibited head and neck squamous cell carcinoma by docking to Akt, suggesting its potential as a therapeutic agent for this type of cancer (Lv et al., 2020).

  • Bioactive Metabolites in Piper Anisum : Piper anisum root extract exhibited high antioxidant capacity, selective antimicrobial profile, and significant cytotoxicity against tumor cell lines, identifying it as a source of bioactive compounds (Batista et al., 2019).

  • Piperine's Role in Myocardial Ischemia : Piperine modulated isoproterenol-induced myocardial ischemia in rats, showing antioxidant and anti-dyslipidemic effects, suggesting its therapeutic potential for myocardial infarction (Dhivya et al., 2017).

  • Metabolic Profile and Safety of Piperlongumine : Piperlongumine's metabolism in the human organism was explored, filling a gap in existing research and suggesting further studies for its use in cancer treatment (Moreira et al., 2016).

  • Phenolic Compounds and Alkaloids in Piper Species : Various Piper species were analyzed, yielding compounds with potential pharmacological activities, including new compounds and first-time isolations from certain species (Parmar et al., 1998).

  • Piperine in Intervertebral Disc Degeneration : Piperine exhibited anti-inflammatory and anti-catabolic effects in rat intervertebral disc, suggesting its potential as a treatment agent for intervertebral disc degeneration (Li et al., 2015).

Safety and Hazards

Piperenone is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to use full personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

(2S,3R,3aS,7aR)-2-(3,4-dimethoxyphenyl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-7-8-16-12-21(26-5)14(2)20(28-22(21,27-6)13-17(16)23)15-9-10-18(24-3)19(11-15)25-4/h7,9-12,14,20H,1,8,13H2,2-6H3/t14-,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGFCSHMPLAHTK-WBBCYVCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is Piperenone and where is it found?

A1: this compound is a neolignan, a type of natural product, first isolated from the plant Piper futokadzura. [, ] It has also been identified in Piper attenuatum fruits. []

Q2: What is the chemical structure of this compound?

A2: this compound is characterized as 5-allyl-3a, 7a-dimethoxy-2-(3, 4-dimethoxyphenyl)-3-methyl-2, 3, 3a, 6, 7, 7a-hexahydro-6-oxobenzofuran. [] The molecule possesses four asymmetric carbons, with the configurations at C-2 and C-3 deduced to be S-arrangements. []

Q3: What biological activities have been reported for this compound?

A3: this compound has demonstrated activity as an insect antifeedant. [, ] Research suggests it may also possess some antiviral properties, specifically against the Hepatitis B virus (HBV). A study found that at a concentration of 50 μM, this compound was able to suppress HBV e antigen production in vitro. [, ] Additionally, this compound has shown potential as a free radical scavenger in vitro, displaying activity against 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) radicals. []

Q4: Are there any other neolignans found alongside this compound?

A5: Yes, several other neolignans have been identified in the same plants as this compound. For example, Piper attenuatum fruits were found to contain denudatin B, iso-4’, 5’-dimethoxy-3, 4-methylenedioxy-2’-oxo-Δ3’,5’,8’-8.1’-lignan, lancifolin D, denudatin A, wallichinin, lancifolin C, 2-oxo-piperol B, and piperkadsin A. [] Similarly, Piper kadsura yielded compounds like futoquinol, (-)-galbelgin, meso-galgravin, piperlactam S, futoenone, and (+)-crotepoxide. [, ] Some of these neolignans displayed their own biological activities, such as antiviral and radical scavenging properties. [, , ]

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